molecular formula C33H51NO8 B12373214 Peimisine 3-O-beta-D-glucopyranoside

Peimisine 3-O-beta-D-glucopyranoside

Cat. No.: B12373214
M. Wt: 589.8 g/mol
InChI Key: RWOALAPPNNQOSF-IGAKVBSESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Peimisine 3-O-beta-D-glucopyranoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the bulbs of Fritillaria unibracteata using various chromatographic techniques .

Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources .

Chemical Reactions Analysis

Types of Reactions: Peimisine 3-O-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions and conditions are limited.

Common Reagents and Conditions: The common reagents and conditions for these reactions are not well-documented in the literature. Further research is needed to elucidate the specific reagents and conditions that this compound undergoes.

Major Products Formed: The major products formed from these reactions are not extensively studied. More research is required to identify the products formed from the chemical reactions of this compound.

Mechanism of Action

The mechanism of action of Peimisine 3-O-beta-D-glucopyranoside involves its interaction with molecular targets and pathways in the body. The compound has been shown to exert neuroprotective effects by modulating the activity of certain cellular pathways, although the exact molecular targets and mechanisms are not fully understood .

Comparison with Similar Compounds

Peimisine 3-O-beta-D-glucopyranoside is unique among steroid alkaloids due to its specific chemical structure and biological activities. Similar compounds include other steroid alkaloids isolated from Fritillaria species, such as:

These compounds share some similarities with this compound but also have distinct properties and applications.

Properties

Molecular Formula

C33H51NO8

Molecular Weight

589.8 g/mol

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one

InChI

InChI=1S/C33H51NO8/c1-15-9-25-27(34-13-15)17(3)33(42-25)8-6-19-20(16(33)2)11-22-21(19)12-24(36)23-10-18(5-7-32(22,23)4)40-31-30(39)29(38)28(37)26(14-35)41-31/h15,17-19,21-23,25-31,34-35,37-39H,5-14H2,1-4H3/t15-,17+,18-,19+,21-,22-,23+,25+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1

InChI Key

RWOALAPPNNQOSF-IGAKVBSESA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1

Origin of Product

United States

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